4-氨基苯甲酸苯酯

描述

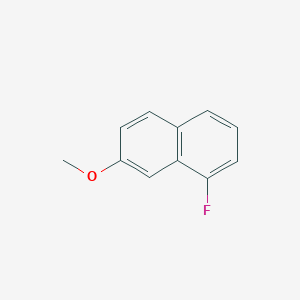

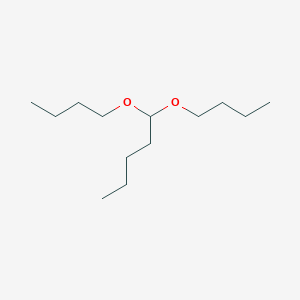

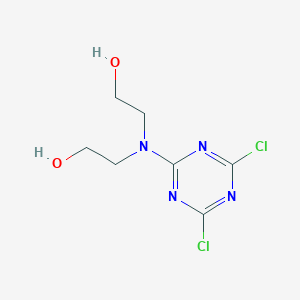

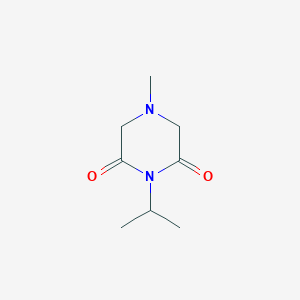

Phenyl 4-aminobenzoate, also known as benzoic acid, 4-amino-, phenyl ester, is an organic compound with the molecular formula C13H11NO2. It is a derivative of para-aminobenzoic acid, where the carboxyl group is esterified with phenol. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

科学研究应用

Phenyl 4-aminobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: Derivatives of phenyl 4-aminobenzoate are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

作用机制

Target of Action

Phenyl 4-aminobenzoate, also known as benzocaine, primarily targets sodium channels in nerve cells . It is commonly used for local anesthesia in many over-the-counter products . It has been found to inhibit acetylcholine esterase, cyclooxygenase, and fatty acid transport protein .

Mode of Action

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

Benzocaine is involved in the degradation of benzoate, caprolactam, and naphthalene, which are essential to carbon degradation . It also plays a role in the degradation of aminobenzoate and styrene, which are essential to toxic substance degradation .

Pharmacokinetics

It is known that benzocaine has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .

Result of Action

The primary result of benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It also exhibits antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

It is known that benzocaine remains localized in wounds, which suggests that its action may be influenced by the wound environment .

生化分析

Biochemical Properties

Phenyl 4-aminobenzoate and its derivatives have exhibited various biological activities . They interact with several enzymes and proteins, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Cellular Effects

Phenyl 4-aminobenzoate influences cell function by acting on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Molecular Mechanism

Phenyl 4-aminobenzoate exerts its effects at the molecular level by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . It reduces the passage of sodium ions through the sodium ion channel, affecting the membrane potential and thereby blocking the conduction of nerve impulses .

Temporal Effects in Laboratory Settings

It has been used in the synthesis of new target compounds evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .

准备方法

Synthetic Routes and Reaction Conditions: Phenyl 4-aminobenzoate can be synthesized through the esterification of para-aminobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the synthesis of phenyl 4-aminobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity of the final product .

化学反应分析

Types of Reactions: Phenyl 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are used.

Major Products:

Oxidation: Nitro derivatives of phenyl 4-aminobenzoate.

Reduction: Phenyl 4-aminobenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

相似化合物的比较

Phenyl 4-aminobenzoate is similar to other compounds with a 4-aminobenzoate structure, such as:

- Procaine

- Tetracaine

- Butamben

- Declopramide

- Metoclopramide

Uniqueness: Phenyl 4-aminobenzoate is unique due to its specific ester linkage with phenol, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity and biological activity, making it a valuable compound in various applications .

属性

IUPAC Name |

phenyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRXBNZHQKXDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361490 | |

| Record name | phenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-70-9 | |

| Record name | phenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Phenyl 4-aminobenzoate used in polymer synthesis?

A1: Phenyl 4-aminobenzoate serves as a valuable monomer in synthesizing well-defined aromatic polyamides. Its unique reactivity allows for chain-growth polycondensation, a method that offers precise control over molecular weight and polydispersity. [] This approach involves reacting Phenyl 4-aminobenzoate with an initiator like phenyl 4-nitrobenzoate in the presence of a base. The resulting polyamides possess controlled architectures and properties, making them suitable for various applications. [] For instance, researchers have successfully synthesized block copolymers containing poly(p-benzamide) segments derived from Phenyl 4-aminobenzoate, showcasing its potential in creating complex macromolecular structures. []

Q2: Can you elaborate on the mechanism of chain-growth polycondensation with Phenyl 4-aminobenzoate?

A2: The key to chain-growth polycondensation with Phenyl 4-aminobenzoate lies in the differing reactivity of the monomer compared to the growing polymer chain end. Model studies demonstrate that the amino group of Phenyl 4-aminobenzoate reacts preferentially with the activated ester group of the growing polymer chain rather than with another molecule of the monomer. [] This selectivity stems from the electron-donating nature of the aminyl anion in the monomer, which makes it less reactive towards the ester group compared to the less electron-rich amide group present at the polymer chain end. [] This controlled reaction pathway enables the synthesis of polymers with well-defined structures and properties, a significant advantage over traditional step-growth polycondensation.

Q3: Beyond polymerization, are there other applications of Phenyl 4-aminobenzoate in chemical synthesis?

A3: Yes, Phenyl 4-aminobenzoate is a valuable building block in organic synthesis. For instance, it serves as a key intermediate in the synthesis of camostat, a drug with potential applications as a protease inhibitor. [] Additionally, researchers utilize Phenyl 4-aminobenzoate derivatives, specifically 2-(benzo[d]thiazol-2-yl)phenyl 4-aminobenzoate, to modify mesoporous silica nanoparticles. [] These modified nanoparticles, when capped with β-cyclodextrin-modified glucose oxidase, create an enzyme-controlled nanomachine for on-command drug delivery. [] This innovative application highlights the potential of Phenyl 4-aminobenzoate derivatives in advanced drug delivery systems.

Q4: Phenyl 4-aminobenzoate is also used as a model compound in hydrolysis studies. What insights do these studies provide?

A4: Phenyl 4-aminobenzoate, along with a series of its para-substituted derivatives, have been extensively studied to understand the kinetics and mechanism of base-catalysed hydrolysis reactions. [] These studies provide valuable insights into the influence of substituent electronic effects on the reaction rate. Researchers have established a quantitative relationship between the rate constant of hydrolysis and the Hammett substituent constant (σp), demonstrating the impact of electron-withdrawing or -donating groups on the reaction rate. [] This understanding is crucial for predicting the stability and reactivity of various phenyl benzoate derivatives in different chemical environments.

Q5: How does the structure of Phenyl 4-aminobenzoate relate to its spectroscopic data?

A5: The structure of Phenyl 4-aminobenzoate can be confirmed using various spectroscopic techniques. For example, 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule. [] These techniques help verify the presence of specific functional groups and their positions within the molecule. Additionally, researchers utilize techniques like FT-IR spectroscopy to further characterize Phenyl 4-aminobenzoate and its derivatives. [] These spectroscopic methods, combined with elemental analysis and HPLC, provide a comprehensive understanding of the compound's structure and purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)

![[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate](/img/structure/B78469.png)